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molecular formula C6H8F2O2 B1396748 (S)-3,3-Difluorocyclopentanecarboxylic acid CAS No. 1408057-45-3

(S)-3,3-Difluorocyclopentanecarboxylic acid

Cat. No. B1396748
M. Wt: 150.12 g/mol
InChI Key: DXLZFZGHXIZHFB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326973B2

Procedure details

To a solution of (S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate (diastereomer-1 or diastereomer-2, 0.15 g) in ethanol (5 mL) was added 10% Pd—C. The reaction mixture was stirred at rt under H2 for 16 h. The reaction mixture was filtered and the filtrate was concentrated to afford corresponding enantiomers of 3,3-difluorocyclopentanecarboxylic acid. 1H NMR (400 MHz, METHANOL-d4) ppm 2.97-3.08 (1H, m), 2.28-2.41 (2H, m), 1.93-2.23 (4H, m).
Name
(S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([C:7]([O:9][C@H](C2C=CC=CC=2)C)=[O:8])[CH2:3]1>C(O)C.[Pd]>[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1

Inputs

Step One
Name
(S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate
Quantity
0.15 g
Type
reactant
Smiles
FC1(CC(CC1)C(=O)O[C@@H](C)C1=CC=CC=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1(CC(CC1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09326973B2

Procedure details

To a solution of (S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate (diastereomer-1 or diastereomer-2, 0.15 g) in ethanol (5 mL) was added 10% Pd—C. The reaction mixture was stirred at rt under H2 for 16 h. The reaction mixture was filtered and the filtrate was concentrated to afford corresponding enantiomers of 3,3-difluorocyclopentanecarboxylic acid. 1H NMR (400 MHz, METHANOL-d4) ppm 2.97-3.08 (1H, m), 2.28-2.41 (2H, m), 1.93-2.23 (4H, m).
Name
(S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([C:7]([O:9][C@H](C2C=CC=CC=2)C)=[O:8])[CH2:3]1>C(O)C.[Pd]>[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1

Inputs

Step One
Name
(S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate
Quantity
0.15 g
Type
reactant
Smiles
FC1(CC(CC1)C(=O)O[C@@H](C)C1=CC=CC=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1(CC(CC1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09326973B2

Procedure details

To a solution of (S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate (diastereomer-1 or diastereomer-2, 0.15 g) in ethanol (5 mL) was added 10% Pd—C. The reaction mixture was stirred at rt under H2 for 16 h. The reaction mixture was filtered and the filtrate was concentrated to afford corresponding enantiomers of 3,3-difluorocyclopentanecarboxylic acid. 1H NMR (400 MHz, METHANOL-d4) ppm 2.97-3.08 (1H, m), 2.28-2.41 (2H, m), 1.93-2.23 (4H, m).
Name
(S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([C:7]([O:9][C@H](C2C=CC=CC=2)C)=[O:8])[CH2:3]1>C(O)C.[Pd]>[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1

Inputs

Step One
Name
(S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate
Quantity
0.15 g
Type
reactant
Smiles
FC1(CC(CC1)C(=O)O[C@@H](C)C1=CC=CC=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1(CC(CC1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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